molecular formula C21H20O12 B190383 Spiraeoside CAS No. 20229-56-5

Spiraeoside

Cat. No. B190383
CAS RN: 20229-56-5
M. Wt: 464.4 g/mol
InChI Key: OIUBYZLTFSLSBY-HMGRVEAOSA-N
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Description

Spiraeoside is a chemical compound that can be isolated from the flowers of Filipendula ulmaria (also known as Spiraea ulmaria or meadowsweet) or from the garden onion (Allium cepa) . It is also known as 3,3′,4′,5,7-Pentahydroxyflavone 4′-glucoside, Quercetin 4′-O-β-D-glucopyranoside, Quercetin 4′-glucoside, Spiraein, and Spireoside .


Synthesis Analysis

A study has validated a Reversed-Phase High Performance Liquid Chromatographic (RP-HPLC) method for the qualitative determination of spiraeoside contained in a gel preparation . The chromatography column used was a stainless steel column packed with silica surface covered with cross-linked diol groups for polar selectivity .


Molecular Structure Analysis

The molecular formula of Spiraeoside is C21H20O12 . It has a molar mass of 464.38 g/mol .


Chemical Reactions Analysis

Spiraeoside has been identified in pharmaceutical dosage forms using HPLC with UV detection . The optimized chromatographic conditions include an isocratic study of buffer (Tetra methyl ammonium hydroxide, at pH 2.5) and acetonitrile at 365 nm as the detection wavelength .


Physical And Chemical Properties Analysis

Spiraeoside is a solid substance with a molar mass of 464.38 g/mol . It has a melting point of 210 °C .

Scientific Research Applications

  • Cardioprotective Effects : Spiraeoside showed protective effects on human cardiomyocytes against high glucose-induced injury, oxidative stress, and apoptosis. This was achieved through the activation of the PI3K/Akt/Nrf2 signaling pathway (Liu et al., 2020).

  • Pharmacokinetics and Bioavailability in Mice : A UPLC-MS/MS method was developed to quantify spiraeoside in mouse blood, contributing to the understanding of its pharmacokinetics and bioavailability following intravenous and oral administration (Cai et al., 2022).

  • Evaluation in Traditional Medicine : Spiraeoside, being a major flavonoid in Filipendula ulmaria flowers, was quantified using HPTLC densitometry. This research supports its traditional medicinal use in Europe (Poukens-Renwart et al., 1992).

  • Isolation from Spiraea japonica : Two new atisane-type diterpenoid glucosides, named spiraeosides A and B, were isolated from Spiraea japonica, highlighting spiraeoside's diversity in different plant species (Zuo et al., 2009).

  • Effect on Oxidative Stress and ER Stress in Varicocelized Rats : Spiraeoside, along with other compounds, demonstrated ameliorative effects on oxidative stress, endoplasmic reticulum stress, and mitochondrial signaling in varicocelized rats (Karna et al., 2019).

  • Antioxidant and Anti-inflammatory Properties : In a study of Filipendula ulmaria and Filipendula vulgaris, spiraeoside showed significant antioxidant and anti-inflammatory activities, supporting its use in traditional medicine (Samardžić et al., 2018).

  • Analysis in Genista aetnensis Seeds : Spiraeoside was identified in the seeds of Genista aetnensis, contributing to the understanding of the compound's distribution in various plant species (Artamonova et al., 1987).

properties

IUPAC Name

3,5,7-trihydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12/c22-6-13-15(26)17(28)19(30)21(33-13)32-11-2-1-7(3-9(11)24)20-18(29)16(27)14-10(25)4-8(23)5-12(14)31-20/h1-5,13,15,17,19,21-26,28-30H,6H2/t13-,15-,17+,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUBYZLTFSLSBY-HMGRVEAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174078
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Spiraeoside

CAS RN

20229-56-5
Record name Quercetin 4′-O-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20229-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiraeoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020229565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiraeoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SPIRAEOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2B74751XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

240 - 241 °C
Record name Quercetin 4'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037932
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
734
Citations
A Nile, SH Nile, CL Cespedes-Acuña, JW Oh - Food and Chemical …, 2021 - Elsevier
Red onion skin waste (ROSW) was analyzed for extraction of naturally occurring 4′-O-glucoside of quercetin, spiraeoside (SPI) with promising biological activities. Reversed-phase …
Number of citations: 18 www.sciencedirect.com
JK Kim, YK Seo, S Park, SA Park, S Lim… - … and Cell Biology, 2015 - cdnsciencepub.com
… In this study, we found that spiraeoside (SP) inhibits mast cell activation and allergic responses in vivo. SP dose-dependently inhibited the degranulation induced by IgE-antigen (Ag) …
Number of citations: 15 cdnsciencepub.com
H Liu, Z Zhang, L Zhang, X Yao… - … of Biochemical and …, 2020 - Wiley Online Library
… spiraeoside, an active quercetin glucoside, on diabetic cardiomyopathy in vitro. Our results showed that spiraeoside … Spiraeoside exerted antioxidant activity in HG-induced AC16 cells …
Number of citations: 14 onlinelibrary.wiley.com
L Durmaz, H Kiziltas, H Karagecili, S Alwasel… - Saudi Pharmaceutical …, 2023 - Elsevier
… assess the antioxidant capabilities of spiraeoside, including 1,1-… Spiraeoside scavenged the DPPH radicals an IC 50 of 28.51 … The results exhibited that spiraeoside had effects similar to …
Number of citations: 2 www.sciencedirect.com
X Cai, X Dai, Z Li, J Chen, X Wang… - Acta …, 2023 - akjournals.com
… peak-area ratios of spiraeoside to IS, and x was the concentration of spiraeoside. The result … of spiraeoside in the experimental range. The LLOQ of the method for spiraeoside in mouse …
Number of citations: 0 akjournals.com
KK Karna, BR Choi, JH You, YS Shin, WS Cui… - … and Alternative Medicine, 2019 - Springer
… Monotropein, astragalin, and spiraeoside (MAS) are active compounds extracted from … Cuscuta chinensis Lamark (Convolvulaceae) and spiraeoside from the outer scales of Allium cepa …
Number of citations: 41 link.springer.com
VA Kostikova, NV Petrova - International Journal of Molecular Sciences, 2021 - mdpi.com
The genus Spiraea L. belongs to the Rosaceae Juss. family and includes more than 100 species distributed in the temperate zone and subtropical zone of the Northern Hemisphere at …
Number of citations: 14 www.mdpi.com
IG Boyarskikh, IA Artemov, AA Kuznetsov, VA Kostikova - Plants, 2023 - mdpi.com
Plants in high-altitude habitats are exposed to severe environmental stressors, including extreme temperatures and irradiation, which can have wide-ranging effects on changes of …
Number of citations: 6 www.mdpi.com
X Zhang, R Dong, Y Xu, X Du, L Ma - Industrial Crops and Products, 2023 - Elsevier
… Several candidate genes associated with spiraeoside and … an elevated content of spiraeoside in haplotype II compared to … in dihydroquercetin, quercetin, and spiraeoside levels, and a …
Number of citations: 0 www.sciencedirect.com
S Samardžić, J Arsenijević, D Božić… - Journal of …, 2018 - Elsevier
… LFIs and spiraeoside exerted activities comparable to those of positive control in DPPH-… hydroxyl radical scavenging ability was demonstrated only for spiraeoside (IC 50 = 5.1 μg/mL). …
Number of citations: 73 www.sciencedirect.com

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